molecular formula C12H10F3NO2 B2925729 5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole CAS No. 338976-13-9

5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole

Cat. No.: B2925729
CAS No.: 338976-13-9
M. Wt: 257.212
InChI Key: AAVVHUKYGGKRSQ-UHFFFAOYSA-N
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Description

5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole is a chemical building block of significant interest in research and development, particularly in the fields of agrochemistry and medicinal chemistry. This compound features an isoxazole ring, a privileged structure in drug discovery known for its diverse biological activities . The incorporation of the 3-(trifluoromethyl)phenoxy group is a common strategy to enhance metabolic stability, lipophilicity, and binding affinity in candidate molecules . This scaffold is extensively utilized in the synthesis of novel compounds for agrochemical applications. Isoxazole derivatives similar to this compound have demonstrated potent nematicidal and miticidal activities, making them valuable templates for developing new crop protection agents . The structural motif is also pivotal in pharmaceutical research. Isoxazole-based molecules are investigated for a wide spectrum of therapeutic areas, including as immunosuppressive , anticancer , and anti-inflammatory agents . The presence of the trifluoromethyl group is a critical design element, often leading to improved pharmacokinetic properties and target engagement . Researchers value this compound for its versatility as an intermediate, enabling further functionalization to explore structure-activity relationships and optimize lead compounds for potency and selectivity. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

5-[1-[3-(trifluoromethyl)phenoxy]ethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c1-8(11-5-6-16-18-11)17-10-4-2-3-9(7-10)12(13,14)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVVHUKYGGKRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NO1)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole typically involves the reaction of 3-(trifluoromethyl)phenol with an appropriate ethylating agent to form the intermediate 1-[3-(trifluoromethyl)phenoxy]ethane. This intermediate is then subjected to cyclization with a suitable nitrile oxide to yield the desired isoxazole derivative . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound .

Chemical Reactions Analysis

Types of Reactions

5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce the corresponding alcohols .

Scientific Research Applications

Scientific Research Applications

  • Chemistry: 5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole serves as a building block in the synthesis of complex molecules.
  • Biology: This compound is under investigation for its potential as an antimicrobial and antiviral agent.
  • Medicine: It is being explored for its anti-inflammatory and anticancer properties.
  • Industry: this compound is utilized in the development of agrochemicals and materials with enhanced properties.

Chemical Reactions Analysis

This compound can undergo several chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions:

  • Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
    • Common Reagents and Conditions: Potassium permanganate or chromium trioxide in acidic medium.
  • Reduction: Reduction reactions can be performed using reducing agents.
    • Common Reagents and Conditions: Lithium aluminum hydride in anhydrous ether.
  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
    • Common Reagents and Conditions: Nucleophiles such as amines or thiols in the presence of a base.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce the corresponding alcohols.

Isoxazole Derivatives in Drug Discovery

Mechanism of Action

The mechanism of action of 5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of biological activities. The isoxazole ring structure allows for interactions with various biological targets, contributing to its diverse therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparative Overview of Isoxazole Derivatives

Compound Name & Structure Key Substituents Biological Activity Key Findings References
5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole CF₃-phenoxy ethyl Hypothesized antiviral/antimicrobial Enhanced lipophilicity from CF₃ group may improve membrane permeability.
5-{3-[2,6-Dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylic acid Oxadiazole, dimethylphenoxy propyl Antiviral (WIN derivatives) Crystal structures reveal stable supramolecular interactions via hydrogen bonding.
5-((3-Chlorophenoxy)methyl)-3-(indole-triazole)isoxazole (VId) Chlorophenoxy methyl, indole-triazole Antibacterial Potent activity against B. subtilis and S. aureus (MIC: 1.56 µg/mL).
5-Hydroxy-3-[4-(trifluoromethyl)phenyl]isoxazole CF₃-phenyl, hydroxyl N/A (structural analog) Hydroxyl group increases polarity, potentially reducing cell permeability.
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole Methoxyphenyl, phenyl Synthetic intermediate Methoxy group enhances electronic effects for optoelectronic applications.

Pharmacological and Physicochemical Properties

  • Lipophilicity and Bioavailability: The CF₃ group in this compound likely increases lipophilicity compared to hydroxylated analogs (e.g., 5-hydroxy-3-[4-CF₃-phenyl]isoxazole), favoring membrane penetration .
  • Antimicrobial Activity: The compound’s chlorophenoxy analog (VId) demonstrates potent antibacterial activity, suggesting that the trifluoromethylphenoxy group could similarly enhance interactions with bacterial targets like DNA gyrase or efflux pumps .
  • Antiviral Potential: Isoxazole derivatives with oxadiazole substituents (e.g., WIN derivatives) exhibit antiviral activity via inhibition of viral polymerases. The trifluoromethylphenoxy ethyl group in the target compound may mimic these interactions but requires validation .

Biological Activity

5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound this compound features an isoxazole ring, which is known for its ability to modulate various biological pathways. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold in drug design.

1. Anticancer Activity

Research has shown that derivatives of isoxazole exhibit notable anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 2.76 µM against ovarian adenocarcinoma cells (OVXF 899) for a related compound, indicating strong potential for further development as an anticancer agent .

Cell Line IC50 (µM)
Ovarian Adenocarcinoma (OVXF 899)2.76
Renal Cancer (RXF 486)1.143
Breast Cancer (MAXF 401)0.003

2. Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives are also well-documented. One study highlighted that certain isoxazole compounds exhibited over 90% inhibition of pro-inflammatory cytokines at concentrations comparable to standard anti-inflammatory drugs like diclofenac . This suggests that this compound could be effective in managing inflammatory conditions.

3. COX Inhibition

The selectivity of isoxazole derivatives for cyclooxygenases (COX-1 and COX-2) has been a focus of research. Compounds with structural similarities to this compound have shown potent COX-1 inhibition, with IC50 values reported as low as 0.32 µM . This selectivity indicates potential applications in pain management and inflammation control.

The biological activity of isoxazole derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: Many compounds inhibit key enzymes involved in cancer proliferation and inflammation, such as COX enzymes.
  • Modulation of Signaling Pathways: Isoxazoles may influence pathways related to apoptosis and cell survival, contributing to their anticancer effects.
  • Interaction with Receptors: Some derivatives act as agonists or antagonists at specific receptors, altering cellular responses to stimuli.

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of isoxazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against a panel of human tumor cell lines, particularly showing high selectivity towards renal cancer cells .

Case Study: Anti-inflammatory Potential

In another investigation, a derivative was tested for its anti-inflammatory effects in vivo. The results demonstrated a marked reduction in edema formation in animal models, supporting the hypothesis that isoxazole derivatives can serve as effective anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cycloaddition reactions or nucleophilic substitutions involving trifluoromethylphenol derivatives and isoxazole precursors. For example, halogenated intermediates (e.g., chloroisoxazoles) may undergo coupling with 3-(trifluoromethyl)phenol under palladium catalysis . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., CuI for Ullman-type couplings). Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict energetically favorable pathways, reducing trial-and-error experimentation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>19</sup>F NMR are critical for confirming molecular structure. Purity is assessed via HPLC with UV detection (λ = 254 nm) or GC-MS using polar stationary phases (e.g., DB-5 columns). For fluorinated compounds, <sup>19</sup>F NMR provides specificity for detecting trifluoromethyl group integration and positional isomers .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Solubility is tested in aprotic solvents (e.g., DMSO, acetonitrile) and aqueous buffers (pH 1–12) using UV-Vis spectroscopy. Stability studies involve accelerated degradation at elevated temperatures (40–80°C) and monitoring via LC-MS for decomposition products (e.g., hydrolyzed isoxazole rings). Storage recommendations typically include inert atmospheres and desiccated conditions to prevent moisture-induced degradation .

Advanced Research Questions

Q. What computational strategies are employed to predict and optimize the synthetic pathways for this compound?

  • Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations and transition-state modeling (e.g., using Gaussian or ORCA software) identify rate-limiting steps in cycloaddition or coupling reactions. Machine learning algorithms trained on reaction databases (e.g., Reaxys) can propose novel catalysts or solvents. Feedback loops between experimental data (e.g., yields, byproducts) and computational models refine predictions iteratively .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, incubation times). Meta-analyses using standardized protocols (e.g., OECD guidelines) and dose-response curve normalization are recommended. Orthogonal assays (e.g., enzymatic vs. cell-based) validate target engagement. Statistical tools like ANOVA or Bayesian inference quantify experimental uncertainty .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

  • Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic reactions (e.g., cycloadditions). Computational fluid dynamics (CFD) models optimize mixing efficiency and residence time distribution. Membrane separation technologies (e.g., nanofiltration) purify intermediates, reducing downstream processing steps .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding affinity in target interactions?

  • Methodological Answer : Density functional theory (DFT) calculates electrostatic potential maps to visualize electron-withdrawing effects of the CF3 group. Comparative studies with non-fluorinated analogs (e.g., methyl or chloro substitutions) quantify changes in binding constants (Kd) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What factorial design approaches are effective in optimizing reaction yield and selectivity?

  • Methodological Answer : A 2<sup>k</sup> factorial design evaluates variables like temperature, catalyst loading, and solvent ratio. Response surface methodology (RSM) identifies optimal conditions for maximum yield. For example, a central composite design might reveal that 90°C and 5 mol% CuI maximize selectivity in Sonogashira couplings .

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